![molecular formula C10H30Cl4N4 B6302136 N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine tetrahydrochloride CAS No. 2089649-22-7](/img/structure/B6302136.png)
N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine tetrahydrochloride
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Overview
Description
“N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine tetrahydrochloride” is a chemical compound with the CAS RN®: 2089649-22-7 . It is also known as the hydrochloride salt of spermine, a polyamine synthesized from ornithine . It is found in all eukaryotic cells and some bacteria .
Molecular Structure Analysis
The molecular formula of this compound is C10H30Cl4N4 . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 348.18 . It is also mentioned that the compound is very soluble .Scientific Research Applications
Selective Recovery of Gold Ions
This compound has been used in the synthesis of a novel poly (ionic liquid) adsorbent (PIL-APIBCl) for the selective recovery of gold (Au (III)) ions from aqueous solutions . The adsorbent exhibited good selectivity and a high adsorption capacity of 236.68 mg g −1 towards tetrachloroaurate (Au (III)) ions at pH 1.0 over a wide temperature range .
Cell Biology Research
“N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine tetrahydrochloride” is used as an additive and auxiliary reagent in cell biology and cell culture . It plays a crucial role in various biological processes and is used in the study of cell growth, proliferation, and differentiation .
Catalyst Ligands
This compound is also used as a ligand in catalysts . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. They play a crucial role in the field of inorganic chemistry .
Synthesis of Poly (Ionic Liquid) Adsorbents
“N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine tetrahydrochloride” is used in the synthesis of poly (ionic liquid) adsorbents . These adsorbents are used for the selective recovery of various ions from aqueous solutions .
Chemical Synthesis
This compound is used as a reagent in chemical synthesis . It can react with other compounds to form new substances, making it valuable in the production of a wide range of chemicals .
Environmental Measurement
“N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine tetrahydrochloride” is used as a reagent in environmental measurement . It can be used to detect and measure the concentration of various substances in the environment .
Mechanism of Action
Target of Action
It is known that spermidine, a biogenic polyamine, interacts with various biological molecules, including dna, rna, and proteins, influencing cellular processes such as growth and proliferation .
Mode of Action
Polyamines like spermidine generally interact with their targets through electrostatic interactions, binding to negatively charged molecules in the cell . This can lead to changes in the structure and function of these molecules, influencing cellular processes.
Biochemical Pathways
These could include pathways related to DNA replication, RNA transcription, protein synthesis, and cell growth and proliferation .
Result of Action
Given the known roles of polyamines like spermidine, it is likely that this compound influences cell growth, proliferation, and possibly differentiation .
properties
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.4ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;;;;/h13-14H,1-12H2;4*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGASVPFBNPAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCN)CN.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4hcl |
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